4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and tetrahydrofuran intermediates, followed by their coupling with the dihydropyridine core. Key steps include:
Formation of the pyrimidine intermediate: This involves the reaction of appropriate starting materials under conditions that favor the formation of the pyrimidine ring.
Synthesis of the tetrahydrofuran intermediate: This step involves the cyclization of suitable precursors to form the tetrahydrofuran ring.
Coupling reactions: The pyrimidine and tetrahydrofuran intermediates are then coupled with the dihydropyridine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the pyrimidine and tetrahydrofuran moieties.
N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the tetrahydrofuran moiety.
4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the tetrahydrofuran moiety.
Uniqueness
The uniqueness of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1676082-09-9 |
---|---|
Molecular Formula |
C19H25N5O3 |
Molecular Weight |
371.4g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H25N5O3/c1-13-11-14(2)24(12-15-5-3-10-27-15)18(26)16(13)17(25)20-8-9-23-19-21-6-4-7-22-19/h4,6-7,11,15H,3,5,8-10,12H2,1-2H3,(H,20,25)(H,21,22,23) |
InChI Key |
DXVBWOAWKKBCLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCNC3=NC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.